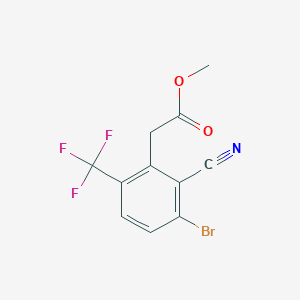
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate
Übersicht
Beschreibung
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate (MBTCFPA) is a chemical compound that has been used in a variety of scientific research applications. It is a brominated phenylacetate derivative with a trifluoromethyl group. MBTCFPA has been used in a variety of biological and biochemical studies, and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been found to be a useful tool in the study of enzyme inhibition and enzyme-catalyzed reactions. It has also been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has also been used in the study of cancer, as it has been found to have anti-tumor properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is thought that Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction. Additionally, Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been found to have anti-tumor properties, likely due to its ability to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can inhibit the activity of enzymes involved in drug metabolism, as well as inhibit the growth of cancer cells. In vivo studies have found that Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can reduce the levels of certain hormones and neurotransmitters, as well as reduce inflammation. Additionally, Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been found to have an antioxidant effect, and has been shown to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has a number of advantages and limitations for lab experiments. One of the main advantages of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is its high solubility in aqueous solutions, which makes it suitable for use in a variety of experiments. Additionally, Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is relatively stable, making it suitable for use in long-term experiments. However, Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can be toxic in high concentrations, and can be toxic to some organisms, so care must be taken when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate. One potential direction is to further explore its mechanism of action, as well as its potential applications in the treatment of diseases. Additionally, further research could be done to explore the potential of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate as an antioxidant, as well as its potential use in drug delivery systems. Finally, further research could be done to explore the potential of Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate as a pesticide, as well as its potential use in the development of new drugs.
Eigenschaften
IUPAC Name |
methyl 2-[3-bromo-2-cyano-6-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-10(17)4-6-7(5-16)9(12)3-2-8(6)11(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBARTFPKMQDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




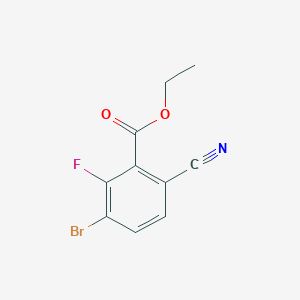
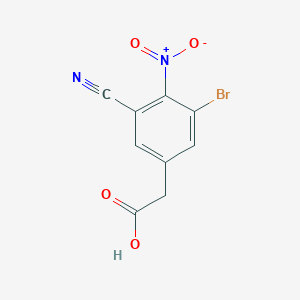
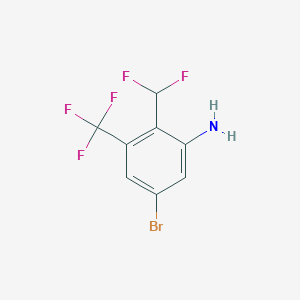


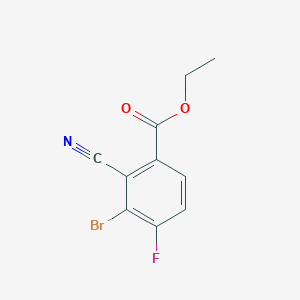



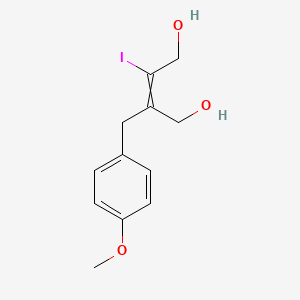
![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
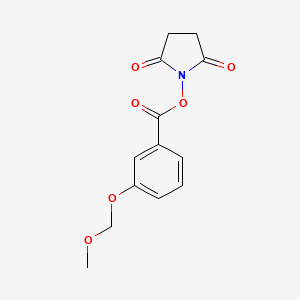
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)